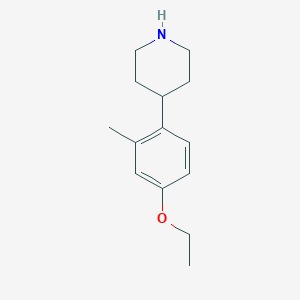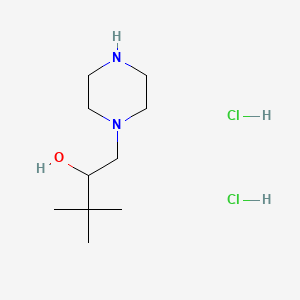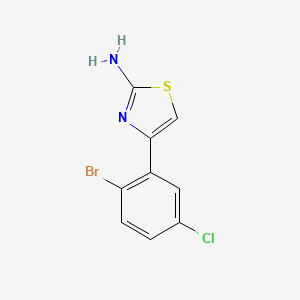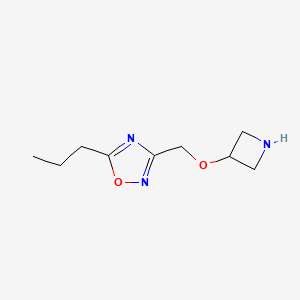![molecular formula C10H10ClN3 B13535303 [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1257858-76-6](/img/structure/B13535303.png)
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a chlorophenyl group at the 5-position and a methanamine group at the 3-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl and methanamine groups. One common method involves the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The chlorophenyl group can be introduced via a substitution reaction using a chlorobenzene derivative. The methanamine group is then added through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the pyrazole intermediate, chlorination to introduce the chlorophenyl group, and amination to attach the methanamine group. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its therapeutic potential. It may act on specific biological targets, offering new avenues for treating diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various industrial processes.
Mecanismo De Acción
The mechanism of action of [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, ion channels, and transcription factors.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanamine
- [5-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine
- [5-(4-methylphenyl)-1H-pyrazol-3-yl]methanamine
Uniqueness
Compared to similar compounds, [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorophenyl group may enhance its binding affinity to certain targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
1257858-76-6 |
|---|---|
Fórmula molecular |
C10H10ClN3 |
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) |
Clave InChI |
CSXHDSGUGFYTJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=C2)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)


![6-Thiaspiro[4.5]decan-9-aminehydrochloride](/img/structure/B13535243.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)









